molecular formula C9H9FO4 B1297753 2-Fluoro-4,5-dimethoxybenzoic acid CAS No. 79474-35-4

2-Fluoro-4,5-dimethoxybenzoic acid

Cat. No. B1297753
CAS RN: 79474-35-4
M. Wt: 200.16 g/mol
InChI Key: DFGPPMUENMUUDV-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzoic acid (FDBA) is an organic compound with a wide range of applications in the field of chemistry. It is a fluoro-substituted derivative of benzoic acid and is a white, crystalline solid. FDBA has been used in organic synthesis, drug discovery and development, and in a variety of scientific and biomedical research applications.

Scientific Research Applications

Fluoro-Bridged Clusters in Metal-Organic Frameworks

2-Fluorobenzoic acid (2-fba), a close relative of 2-fluoro-4,5-dimethoxybenzoic acid, is widely used to prepare rare-earth (RE) clusters in metal-organic frameworks (MOFs). The study by Vizuet et al. (2021) highlights the use of 2-fba in synthesizing holmium-UiO-66 analogues and a novel holmium MOF, indicating the presence of fluoro bridging groups in RE MOFs for the first time. This finding has significant implications for previously reported RE MOF structures (Juan P Vizuet et al., 2021).

Cycloaddition Reactions in Organic Synthesis

Novikov et al. (2005) explored the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides, leading to the synthesis of 2-fluoro-4,5-dihydropyrroles. This reaction is crucial for the synthesis of various organic compounds, including fluoro-substituted pyrroloazepine and pyrroloisoquinoline derivatives, showcasing the versatility of fluoro compounds in organic synthesis (M. Novikov et al., 2005).

O-Demethylation Studies

The study by Stupperich et al. (1996) on anaerobic O-demethylation by Sporomusa ovata shows that fluoro substituents in anisoles enhance O-demethylation rates. This indicates that the electron delocalized aromatic structure, as seen in compounds like this compound, supports the methyl ether activation mechanism, highlighting its potential use in biochemical studies (E. Stupperich et al., 1996).

Synthesis of Fluorosalicylic Acid Derivatives

Umezu et al. (2003) found that ortho-substituted fluorine in 2,4-difluorobenzoic acid can be replaced with hydroxide to synthesize salicylic acid derivatives. This study demonstrates the potential of fluorinated benzoic acid derivatives, like this compound, in the efficient transformation of multi-fluoro-substituted compounds (K. Umezu et al., 2003).

Biochemical Analysis

Biochemical Properties

2-Fluoro-4,5-dimethoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the modification of the compound, affecting its reactivity and stability. Additionally, this compound can bind to certain proteins, altering their conformation and function. The nature of these interactions is often dependent on the specific structure of the compound and the biomolecule it interacts with .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress. Additionally, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Conversely, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of this compound within tissues can also impact its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. For instance, the presence of specific targeting sequences can facilitate its transport into the mitochondria, where it can modulate mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s activity and interactions with other biomolecules .

properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGPPMUENMUUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345955
Record name 2-Fluoro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79474-35-4
Record name 2-Fluoro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4,5-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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